![molecular formula C20H15N5O2 B2458816 7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396863-65-2](/img/structure/B2458816.png)
7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains an indole ring, a phenyl ring, and a pyrimidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrimidine is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and phenyl groups are likely to contribute to the compound’s aromaticity, while the pyrimidine ring might participate in hydrogen bonding due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, and its stability could be influenced by the aromaticity of the indole and phenyl rings .Scientific Research Applications
Anticancer Properties
Pyrimido[4,5-d]pyrimidines have been investigated for their potential as anticancer agents. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cell lines. Some derivatives exhibit promising activity by inhibiting key cellular pathways involved in tumor growth and metastasis .
Mnk Kinase Inhibition for Cancer Therapy
The Mnk-eIF4E axis plays a crucial role in tumor development. Researchers have designed and synthesized 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives targeting Mnk kinases. These compounds show potential as inhibitors, making them candidates for cancer therapy .
Neuroprotective Agents for Ischemic Stroke
Indoline derivatives derived from pyrimido[4,5-d]pyrimidine have been explored as multifunctional neuroprotective agents against ischemic stroke. In antioxidant assays, these compounds demonstrated significant protective effects against H2O2-induced cell death. Their potential in neuroprotection warrants further investigation .
Synthesis of Pyrido[2,3-d]pyrimidin-5-ones
Pyrimido[4,5-d]pyrimidine derivatives can serve as precursors for the synthesis of pyrido[2,3-d]pyrimidin-5-ones. Researchers have developed synthetic routes involving cyclization reactions to obtain these heterocyclic compounds. Such synthetic strategies contribute to expanding the toolbox for organic synthesis .
Biological Significance in Medicinal Chemistry
The biological characteristics of pyrimido[4,5-d]pyrimidines have been studied extensively. Their application in the medical and pharmaceutical fields is significant. Researchers continue to explore novel approaches for constructing biologically relevant components using these compounds .
Bioengineering and Environmental Applications
Dr. Mohammed Monier’s research field includes bioengineering and applied chemistry. Pyrimido[4,5-d]pyrimidines, due to their unique structure, may find applications in bioengineering, such as drug delivery systems or biomaterials. Additionally, their environmental applications are an area of interest .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-18-15-12-21-19(24-11-10-13-6-4-5-9-16(13)24)22-17(15)23-20(27)25(18)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALEBZSGGJOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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